Cas no 88211-50-1 (But-3-yn-1-amine hydrochloride)

But-3-yn-1-amine hydrochloride structure
88211-50-1 structure
商品名:But-3-yn-1-amine hydrochloride
CAS番号:88211-50-1
MF:C4H8ClN
メガワット:105.566020011902
MDL:MFCD06658391
CID:709290

But-3-yn-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • But-3-yn-1-amine hydrochloride
    • 3-BUTYN-1-AMINE HYDROCHLORIDE
    • 3-Butyn-1-amine,hydrochloride (9CI)
    • But-3-yn-1-amine.hydrochloride
    • 1-amino-3-butyne hydrochloride
    • 1-aminobut-3-yne hydrochloride
    • 4-amino-1-butyne hydrochloride
    • 4-amino-3-butyne hydrochloride
    • BUT-3-YN-1-AMINE HCL
    • BUT-3-YNYLAMINE HYDROCHLORIDE
    • N-(but-3-yn-1-yl)ammonium chloride
    • N-(but-3-ynyl)amine hydrochloride
    • 3-Butynylamine Hydrochloride
    • 3-Butyn-1-ylammonium Chloride
    • But-3-yn-1-ylammonium Chloride
    • (But-3-ynyl)amine hydrochloride
    • 3-Butyn-1-amine, hydrochloride
    • 3-Butyn-1-amine, HCl
    • but-3-ynylamine HCl salt
    • 3-Butyn-1-amineHydrochloride
    • but-3-yn-1-amine;hydrochloride
    • but-3-yn-1-amine,hydrochloride
    • but-3-ynylamine hydrogen chloride
    • PQEPCBUBKRUREA-UHFFFAOYSA-N
    • BCP19829
    • 6476AH
    • SY007229
    • But-3-ynylamine hydrochloride,
    • MDL: MFCD06658391
    • インチ: 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
    • InChIKey: PQEPCBUBKRUREA-UHFFFAOYSA-N
    • ほほえんだ: Cl.C#CCCN

計算された属性

  • せいみつぶんしりょう: 105.03500
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 47.9
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • ゆうかいてん: 220.0 to 224.0 deg-C
  • PSA: 26.02000
  • LogP: 1.47070

But-3-yn-1-amine hydrochloride セキュリティ情報

But-3-yn-1-amine hydrochloride 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

But-3-yn-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48640-25g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
25g
¥5569.0 2022-04-28
Bestfluorodrug
YFL00288-1-5.0g
but-3-yn-1-amine hydrochloride
88211-50-1 97%
5.0g
¥750 2023-01-04
eNovation Chemicals LLC
D624888-1g
3-BUTYN-1-AMINE HYDROCHLORIDE
88211-50-1 97%
1g
$200 2024-06-05
eNovation Chemicals LLC
D954359-10g
3-Butyn-1-amine hydrochloride
88211-50-1 95%
10g
$165 2024-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0297S-1g
But-3-ynylamine hydrochloride
88211-50-1 96%
1g
¥480.92 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0297S-250mg
But-3-ynylamine hydrochloride
88211-50-1 96%
250mg
¥367.25 2025-01-21
Life Chemicals
F2147-0992-2.5g
but-3-yn-1-amine hydrochloride
88211-50-1 95%+
2.5g
$92.0 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847929-1g
But-3-yn-1-amine hydrochloride
88211-50-1 97%
1g
¥293.00 2022-09-02
eNovation Chemicals LLC
Y1131046-5g
But-3-ynylamine hydrochloride
88211-50-1 95%
5g
$265 2024-07-28
eNovation Chemicals LLC
Y1131046-25g
But-3-ynylamine hydrochloride
88211-50-1 95%
25g
$985 2024-07-28

But-3-yn-1-amine hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.3 Solvents: Water ;  20 h, rt
リファレンス
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, 0 °C; 1 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
リファレンス
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
リファレンス
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Solvents: Water ;  20 h, rt
リファレンス
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,2-Bis(diphenylphosphino)ethane Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors
Le Corre, Laurent; et al, Organic & Biomolecular Chemistry, 2010, 8(9), 2164-2173

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  1 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Chromium(0)-Catalyzed Tandem Cyclization of α,β-Unsaturated Thioimidates Containing an Enyne Moiety
Karibe, Yusuke; et al, Angewandte Chemie, 2012, 51(25), 6214-6218

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
リファレンス
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

ごうせいかいろ 10

はんのうじょうけん
1.1 -
2.1 Reagents: Hydrochloric acid
リファレンス
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium (polystyrene supported nanoparticles) Solvents: Ethanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts
Udumula, Venkatareddy; et al, ACS Catalysis, 2016, 6(7), 4423-4427

ごうせいかいろ 12

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
リファレンス
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  6 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
2.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Solvents: Water ;  20 h, rt
リファレンス
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  40 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  40 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  10 min, rt; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
リファレンス
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

But-3-yn-1-amine hydrochloride Raw materials

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